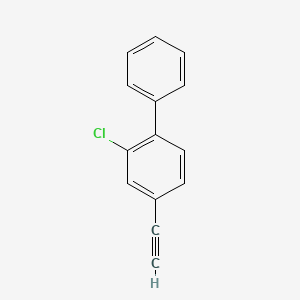

2-Chloro-4-ethynyl-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Frameworks in Contemporary Chemical Research

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a cornerstone in synthetic organic chemistry. rsc.orgnih.gov Its prevalence stems from its appearance in a wide range of medicinally active compounds, marketed pharmaceuticals, and biologically active natural products like the antibiotic vancomycin. rsc.orgnih.gov The semi-rigid, yet conformationally flexible, nature of the biphenyl unit provides a well-defined three-dimensional structure that is ideal for interacting with biological targets.

Beyond medicinal chemistry, biphenyl derivatives are integral to materials science. They serve as crucial intermediates or core components in the production of agricultural products, fluorescent layers for organic light-emitting diodes (OLEDs), and liquid crystals. rsc.org For instance, certain cyanobiphenyls are key constituents in commercial liquid crystal displays (LCDs). wikipedia.org The utility of the biphenyl framework is expanded through various chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions, which allow for the synthesis of complex substituted biphenyls. wikipedia.org The substitution pattern on the biphenyl rings, particularly at the ortho positions, can lead to restricted rotation around the central single bond, giving rise to a form of axial chirality known as atropisomerism. rsc.org This stereochemical feature is highly sought after in the development of chiral ligands for asymmetric catalysis and as a design element in pharmacologically active molecules.

Strategic Utility of Ethynyl (B1212043) Functional Groups in Molecular Design and Synthesis

The ethynyl group (–C≡CH), characterized by a carbon-carbon triple bond, is a functional group of immense strategic importance in organic synthesis. masterorganicchemistry.comebsco.com Its linear geometry and high electron density make it a versatile building block and a reactive handle for a multitude of chemical transformations. nih.gov Alkynes are found in numerous natural products, pharmaceuticals, and advanced organic materials. nih.gov

One of the most powerful applications of terminal alkynes is in metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which forges a bond between an sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. nih.govmdpi.com Furthermore, the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," which is widely used for the efficient and specific conjugation of molecules in materials science and chemical biology. nih.gov The acidic nature of the terminal proton allows for its removal by a strong base, generating an acetylide that can act as a potent nucleophile. wikipedia.org This reactivity, along with the ability to be transformed into other functional groups such as alkenes, ketones, and carboxylic acids, cements the ethynyl moiety's role as a cornerstone of modern molecular design. nih.govyoutube.com

Rationale for Investigating 2-Chloro-4-ethynyl-1,1'-biphenyl within Modern Chemical Synthesis

The compound this compound is a bifunctional molecule of significant interest because it combines three key structural motifs: a biphenyl scaffold, an aryl halide (chloro group), and a terminal alkyne (ethynyl group). This unique combination makes it a highly valuable and versatile building block in multi-step organic synthesis.

The rationale for its investigation can be broken down as follows:

Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the carbon-chlorine bond and the terminal alkyne. The C-Cl bond is susceptible to oxidative addition with transition metal catalysts (e.g., Palladium), making it an ideal handle for cross-coupling reactions like the Suzuki or Sonogashira reactions. The terminal alkyne provides a complementary site for a different set of reactions, including Sonogashira coupling (acting as the nucleophile), click chemistry, or hydration. nih.govmdpi.com This orthogonality allows chemists to perform selective, stepwise modifications at either end of the molecule, enabling the controlled and directional assembly of complex molecular architectures.

Structural Precursor: As a bifunctional linker, it can be used to synthesize polymers or macrocycles. For example, the chloro group could be used to anchor the molecule to one substrate, while the ethynyl group is used to react with another, or vice-versa.

Progenitor for Complex Systems: The presence of the chloro group at the 2-position (ortho to the inter-ring bond) introduces significant steric hindrance. This can be exploited to synthesize atropisomeric biphenyls, which are valuable as chiral ligands or pharmacophores. rsc.org The electronic properties of both the electron-withdrawing chloro group and the alkyne modify the reactivity of the aromatic rings, influencing subsequent electrophilic or nucleophilic substitution reactions.

This combination of a rigid backbone with two distinct and highly useful functional groups positions this compound as a powerful intermediate for creating novel materials, complex pharmaceuticals, and advanced chemical probes.

Overview of Research Trajectories for Aryl Halide and Terminal Alkyne Containing Systems

Research involving molecules that contain both aryl halide and terminal alkyne functionalities is dynamic and follows several key trajectories, primarily centered on the development of novel synthetic methodologies and their application.

A central theme is the Sonogashira cross-coupling reaction , a robust method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system. mdpi.com Ongoing research in this area focuses on developing more efficient, air-stable, and recyclable catalysts, such as palladium complexes anchored on nanosized supports, to improve the sustainability and cost-effectiveness of the reaction. mdpi.com

A significant recent trend is the development of transition-metal-free coupling reactions . These innovative methods aim to circumvent the cost and toxicity associated with heavy metals like palladium. One such approach utilizes a super-reducing organic molecule to activate the aryl halide via single electron transfer, generating a reactive aryl radical that subsequently couples with the alkyne at room temperature. nih.gov

Another major research direction is the expansion of the reaction scope to include previously challenging substrates. While the coupling of aryl halides is well-established, the engagement of unactivated alkyl halides with terminal alkynes has been a formidable problem. nih.gov Recent breakthroughs have merged copper catalysis with aryl radical-mediated activation of carbon-halide bonds to successfully achieve this transformation. nih.govresearchgate.net

Finally, these coupling strategies are increasingly being applied in the field of bioconjugation and chemical biology . Researchers are developing protocols to perform these reactions on complex biomolecules like peptides. For instance, the enzymatic installation of an aryl bromide onto a peptide, followed by Sonogashira coupling with a diverse panel of alkynes, serves as a powerful tool for peptide modification and the introduction of novel chemical functionalities. acs.org

Table of Properties for Key Functional Groups

| Functional Group | Key Characteristics | Common Reactions |

|---|---|---|

| Biphenyl | Two connected phenyl rings; can exhibit axial chirality (atropisomerism). | Suzuki Coupling, Ullmann Reaction, Friedel-Crafts Reactions. rsc.orgwikipedia.org |

| Aryl Halide | Halogen (e.g., Cl, Br, I) attached to an sp² carbon of an aromatic ring. | Sonogashira Coupling, Suzuki Coupling, Buchwald-Hartwig Amination. mdpi.comnih.gov |

| Terminal Alkyne | Carbon-carbon triple bond at the end of a carbon chain with an acidic proton. | Sonogashira Coupling, Click Chemistry (Azide-Alkyne Cycloaddition), Hydration. nih.gov |

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, a molecule featuring a substituted biphenyl core and a reactive ethynyl group, involves a multi-step process. The construction of this molecule can be logically divided into two primary stages: the formation of the core biphenyl structure and the subsequent introduction of the ethynyl moiety. Various transition metal-catalyzed cross-coupling reactions are instrumental in achieving these transformations, offering versatile and efficient pathways to the target compound and its derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9Cl |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-chloro-4-ethynyl-1-phenylbenzene |

InChI |

InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |

InChI Key |

KZWPOBXMZZFDFU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Chloro 4 Ethynyl 1,1 Biphenyl

Transformations at the Halogenated Biphenyl (B1667301) Core

Nucleophilic Aromatic Substitution Pathways Mediated by the Chloro-Substituent

The chloro group attached to the biphenyl system can potentially undergo nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile displaces a halide on an aromatic ring. wikipedia.org However, for such a reaction to proceed, the aromatic ring usually needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

In the case of 2-Chloro-4-ethynyl-1,1'-biphenyl, the ethynyl (B1212043) group is a weakly deactivating group, and there are no strong electron-withdrawing groups like nitro groups to significantly activate the ring for nucleophilic attack. Therefore, standard SNAr reactions are expected to be challenging under typical conditions.

Alternative pathways for substitution of the chloro group could involve transition-metal-catalyzed cross-coupling reactions or conditions that favor a benzyne (B1209423) mechanism. The benzyne mechanism involves the elimination of HCl in the presence of a very strong base to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. youtube.commasterorganicchemistry.com

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of both a chloro and an ethynyl group on the biphenyl scaffold introduces the challenge of chemoselectivity. Different reaction conditions can be employed to selectively target one functional group over the other. For instance, the ethynyl group is susceptible to a variety of reactions, including cycloadditions, metal-catalyzed couplings (like Sonogashira, which would react with another aryl halide, not the internal chloro group), and additions across the triple bond.

Mechanistic Investigations of Key Reactivity Pathways

Role of Catalysts and Co-catalysts in Reaction Selectivity

Catalysts play a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. For instance, palladium or copper catalysts are commonly employed in cross-coupling reactions involving the chloro group (e.g., Suzuki, Heck, Buchwald-Hartwig amination). The choice of ligand on the metal catalyst is crucial for tuning the catalyst's activity and selectivity.

In reactions involving the ethynyl group, various metal catalysts can be used. For example, copper(I) catalysts are known to promote selective condensation and cycloaromatization reactions of arylalkynes. nih.gov The catalyst can activate the alkyne and steer the reaction towards a specific outcome, preventing undesired side reactions. nih.gov The use of bimetallic catalyst systems can also offer unique selectivity by modulating the cooperativity between the two metals. nih.gov

Below is a table illustrating the potential catalytic systems and their expected selective transformations on this compound.

| Catalyst System | Target Functional Group | Potential Transformation |

| Pd(PPh₃)₄ / Base | Chloro Group | Suzuki Coupling |

| CuI / Ligand | Ethynyl Group | Sonogashira Coupling |

| Rhodium Catalyst | Ethynyl Group | [2+2+2] Cycloaddition |

| Ruthenium Pincer Complex | Ethynyl Group | Semihydrogenation |

Influence of Reaction Conditions (e.g., Solvent, Temperature, Base)

Reaction conditions such as solvent, temperature, and the choice of base are critical in directing the outcome of reactions with this compound.

Solvent: The polarity of the solvent can significantly influence reaction rates and even alter the reaction pathway. researchgate.net For nucleophilic substitution reactions, polar aprotic solvents are often preferred. In phase-transfer catalysis, the choice of an aqueous or organic solvent can affect the reaction efficiency. researchgate.net

Temperature: Temperature can affect the selectivity of a reaction. In some cases, a reaction may yield one product at a lower temperature and a different product at a higher temperature. For instance, in some nucleophilic aromatic substitution reactions, higher temperatures are required to overcome the activation energy barrier. libretexts.org

Base: The strength and nature of the base are crucial, particularly in reactions where a deprotonation step is involved, such as in the formation of a benzyne intermediate or in coupling reactions where a base is required to regenerate the catalyst. youtube.com The choice of base can also influence the selectivity in C-H functionalization reactions. nih.gov

The following table summarizes the potential effects of varying reaction conditions on the reactivity of this compound.

| Reaction Condition | Parameter | Potential Effect |

| Solvent | Polarity | Can influence reaction rate and selectivity. researchgate.net |

| Protic vs. Aprotic | Affects the stability of charged intermediates. | |

| Temperature | Low vs. High | Can switch between kinetic and thermodynamic control. |

| May be required to overcome activation barriers. libretexts.org | ||

| Base | Strength (e.g., weak vs. strong) | Can determine the reaction pathway (e.g., SNAr vs. benzyne). youtube.com |

| Steric Hindrance | Can influence regioselectivity. |

Theoretical and Computational Studies of 2 Chloro 4 Ethynyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. espublisher.comespublisher.com It is instrumental in modeling the structure and predicting the reactivity of complex organic compounds like 2-Chloro-4-ethynyl-1,1'-biphenyl.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, the most significant conformational variable is the dihedral angle between the two phenyl rings. This angle is a result of the interplay between the delocalization of π-electrons, which favors a planar structure, and steric hindrance between the ortho-substituents, which favors a twisted conformation.

In this molecule, the chlorine atom at the 2-position introduces significant steric bulk, forcing the phenyl rings to adopt a non-planar arrangement to minimize steric repulsion. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the equilibrium dihedral angle that corresponds to the global energy minimum on the potential energy surface. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comajchem-a.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the H-L gap) is a critical parameter for determining molecular stability and reactivity. espublisher.com

For this compound, the HOMO is expected to be distributed across the π-system of the biphenyl (B1667301) core, while the LUMO would also be located on the aromatic rings. espublisher.com The presence of the electron-withdrawing ethynyl (B1212043) group and the inductively withdrawing, yet resonance-donating, chloro group will modulate the energies and spatial distributions of these orbitals. DFT calculations can precisely map these orbitals and quantify the H-L gap, providing insights into the molecule's potential for participating in charge-transfer interactions and its kinetic stability. espublisher.comwuxibiology.com These studies are invaluable for predicting how the molecule will interact with other reagents. wuxibiology.com

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. While machine learning models have become prominent, DFT remains a foundational method. arxiv.orgnih.gov The accuracy of these predictions can be quite high, with Mean Absolute Errors (MAEs) for ¹H shifts around 0.16-0.22 ppm and for ¹³C shifts around 1.35-2.23 ppm, depending on the method and dataset used. arxiv.org Such calculations would be vital for assigning the complex spectra of a substituted biphenyl.

| Computational Method | Typical MAE for ¹H Shifts (ppm) | Typical MAE for ¹³C Shifts (ppm) | Reference |

|---|---|---|---|

| GNN-based Model | 0.224 | 1.355 | arxiv.org |

| ML Model (unsupervised) | 0.165 | 2.05 | arxiv.org |

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include the C≡C stretching frequency of the ethynyl group (typically ~2100-2260 cm⁻¹), the C-Cl stretching frequency (~600-800 cm⁻¹), and various C-H and C=C aromatic stretching modes. Comparing the calculated frequencies (often scaled to correct for anharmonicity and basis set deficiencies) with experimental FT-IR and FT-Raman spectra is a standard method for structural verification. nih.gov

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected DFT Calculated Value |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Calculated values would fall in this region. nih.gov |

| Ethynyl C≡C Stretch | 2100-2260 | A sharp, characteristic peak predicted in this range. |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands would be predicted here. |

| C-Cl Stretch | 600-800 | A strong band predicted in the fingerprint region. |

Mechanistic Investigations of Reaction Pathways

Computational chemistry, particularly DFT, is essential for elucidating reaction mechanisms. nih.gov For a molecule like this compound, DFT could be used to study various transformations. For example, the ethynyl group is a versatile handle for reactions like Sonogashira coupling, cycloadditions, or hydration. DFT can be used to model the entire reaction coordinate for such a process by:

Identifying Transition States (TS): Locating the highest energy point along the reaction path.

Calculating Activation Energies (ΔE‡): Determining the energy barrier that must be overcome for the reaction to proceed. nih.gov

Evaluating Reaction Enthalpies (ΔH) and Gibbs Free Energies (ΔG): Predicting the thermodynamic favorability of the reaction. nih.gov

Such studies provide a molecule-level understanding of why certain reaction pathways are preferred over others.

Understanding Steric and Electronic Effects on Biphenyl Rotational Barriers and Molecular Polarity

The rotation around the central C-C bond in biphenyls is a classic topic of stereochemistry. The energy barrier to this rotation is influenced by both steric and electronic factors.

Biphenyl Rotational Barriers: The parent biphenyl molecule has experimental rotational barriers of approximately 6.0 ± 2.1 kJ/mol for the planar (0°) transition state and 6.5 ± 2.0 kJ/mol for the perpendicular (90°) transition state, relative to its twisted ground state (~45°). comporgchem.combiomedres.us Accurately calculating these small barriers has proven to be a significant challenge for computational methods. comporgchem.com High-level methods like Coupled Cluster (CCSD(T)) are often required for quantitative accuracy, as simpler methods like HF and even some DFT functionals can yield incorrect relative barrier heights. comporgchem.combiomedres.us

For this compound, the chloro-substituent at the 2-position (an ortho position) would dramatically increase the rotational barrier due to steric hindrance. This would make interconversion between atropisomers much more difficult compared to the unsubstituted biphenyl. The ethynyl group at the 4-position, being linear, would have a negligible steric effect but would influence the electronic character of the ring, which could have a minor impact on the barrier height. DFT calculations could quantify the increase in this rotational barrier.

| Computational Method | Barrier at 0° (kJ mol⁻¹) | Barrier at 90° (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Experimental (Biphenyl) | 6.0 ± 2.1 | 6.5 ± 2.0 | comporgchem.com |

| HF/6-31G** (Biphenyl) | 13.93 | 6.32 | biomedres.us |

| B3LYP/6-311++G(d,p) (Biphenyl) | 8.4 | 7.3 | biomedres.us |

| CCSD(T)/aug-cc-pVQZ (Biphenyl) | 8.39 | 8.76 | comporgchem.com |

Molecular Polarity: The molecular polarity, quantified by the dipole moment (µ), is determined by the vector sum of all bond dipoles in the molecule. The presence of the electronegative chlorine atom and the polarizable ethynyl group will result in this compound having a significant net dipole moment. DFT calculations can provide a precise value for this dipole moment, which influences the molecule's solubility, intermolecular interactions, and bulk material properties.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. nih.gov An MD simulation would treat the atoms as classical particles moving under a force field, allowing the exploration of conformational space over time (from nanoseconds to microseconds).

For this compound, an MD simulation could be used to:

Study the dynamics of the biphenyl rotation in solution, providing a more realistic picture than a static potential energy scan.

Investigate how the molecule interacts with solvent molecules.

Simulate the behavior of the molecule in a condensed phase, such as in a crystal lattice, to understand packing forces and phase transitions. nih.gov

Although specific MD studies on this molecule were not found, this technique represents a powerful tool for bridging the gap between single-molecule properties and bulk material behavior. nih.gov

Quantum Chemical Calculations for Energetic Profiles and Reactivity Descriptors

As of the latest available data, specific quantum chemical calculations detailing the energetic profiles and reactivity descriptors for the compound this compound are not present in the public domain literature. While computational studies, particularly using Density Functional Theory (DFT), are common for characterizing novel compounds, published research focusing explicitly on this molecule is not available.

Theoretical studies on structurally related, yet distinct, molecules can provide a general framework for how such analyses would be approached. For instance, research on other chlorinated biphenyls or ethynyl-substituted aromatic systems often involves the use of DFT to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are crucial for determining the compound's electronic band gap, which in turn provides insights into its kinetic stability and chemical reactivity.

A hypothetical computational analysis of this compound would likely involve geometry optimization to find the most stable conformation of the molecule. Following this, calculations would be performed to determine key reactivity descriptors. These descriptors typically include:

HOMO and LUMO Energies: Indicators of the molecule's ability to donate or accept electrons.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies, which correlates with the molecule's reactivity. A smaller gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Without specific studies on this compound, it is not possible to provide the actual data tables for these energetic profiles and reactivity descriptors. The scientific community awaits dedicated theoretical investigations to elucidate the specific electronic and reactive properties of this particular compound.

Advanced Applications of 2 Chloro 4 Ethynyl 1,1 Biphenyl Scaffolds in Materials Science and Organic Synthesis

Role as Building Blocks in Conjugated Polymers and Oligomers for Organic Electronics

The rigid and planar structure of the biphenyl (B1667301) unit, combined with the linear geometry of the ethynyl (B1212043) group, makes 2-chloro-4-ethynyl-1,1'-biphenyl an excellent monomer for the synthesis of conjugated polymers and oligomers. These materials are of significant interest in the field of organic electronics due to their potential applications in a variety of devices.

Phenyleneethynylenes and Related π-Conjugated Systems

Poly(phenylene-ethynylene)s (PPEs) are a class of fully conjugated polymers known for their high solution-state quantum yields, narrow emission profiles, and wide band gaps, which makes them suitable for applications such as blue light-emitting diodes. mit.edu The incorporation of this compound into PPE backbones can be achieved through established polymerization techniques, such as Sonogashira cross-coupling reactions. The presence of the chloro substituent can influence the polymer's electronic properties, solubility, and solid-state packing, potentially mitigating the aggregation-induced quenching often observed in PPEs. mit.edu This strategic substitution allows for the fine-tuning of the material's optical and electronic characteristics.

The acetylene (B1199291) linkage in phenyleneethynylenes, while contributing to the polymer's rigidity and conjugation, can sometimes limit the redox properties, making charge injection challenging. mit.edu However, the modular nature of PPE synthesis allows for the incorporation of other functional moieties to address these limitations. For instance, co-polymerization of this compound with other monomers containing charge-transporting groups could lead to multifunctional materials with improved device performance.

Optoelectronic Materials and Devices

The tailored properties of polymers derived from this compound make them promising candidates for various optoelectronic applications. A new class of non-aggregating conjugated polyelectrolytes has demonstrated efficient fluorescence in aqueous solutions, with analysis revealing a direct correlation between oxygen substitution and the prevention of aggregation. nih.gov While not a direct study of the chlorinated counterpart, this suggests that substitution on the phenylene ethynylene backbone is a valid strategy to improve fluorescence properties. The introduction of a chlorine atom can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, thereby tuning its electroluminescent properties.

Furthermore, the development of hybrid organic light-emitting device (OLED) systems, where energy transfer occurs from a host material to a grafted PPE, has shown to result in efficient blue electroluminescence that matches the solid-state photoluminescence. mit.edu Polymers incorporating the this compound unit could be integrated into such systems as the emissive component. The ability to directly graft charge transport moieties onto the PPE backbone further enhances their potential for creating entirely polymeric, single-layer devices with efficient and narrow blue emission. mit.edu

Integration into Supramolecular Assemblies and Framework Materials

The directional nature of the ethynyl group and the potential for halogen bonding involving the chloro substituent make this compound a valuable component in the construction of ordered supramolecular structures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The use of ethynyl-based ligands in MOF design can lead to interpenetrated structures, which can enhance framework stability and, in some cases, improve gas adsorption capacity and selectivity due to the confined pore environments. researchgate.netnih.gov The this compound molecule, with its terminal alkyne, can act as a linker in the synthesis of novel MOFs. The chloro group can influence the framework's properties by modifying the electronic environment and potentially participating in secondary interactions within the pores.

Covalent organic frameworks are another class of porous crystalline polymers formed by strong covalent bonds between organic building blocks. mdpi.comescholarship.org The synthesis of COFs often relies on reversible reactions, allowing for the formation of highly ordered structures. mdpi.com The ethynyl group of this compound can participate in various coupling reactions to form the extended networks of COFs. For instance, it could be utilized in reactions to create vinylene-linked COFs, which have shown promise as photocatalysts. nih.gov The presence of the chlorine atom could introduce polarity and affect the material's photophysical properties. Research on fluorinated biphenyl dicarboxylic acids in COFs has shown that halogenation can increase the CO2/CH4 selectivity of mixed-matrix membranes. mdpi.com This suggests that the chlorinated biphenyl unit could impart beneficial properties for gas separation applications.

Applications in Crystal Engineering and Non-Covalent Interaction Design

The chlorine atom in this compound can participate in various non-covalent interactions, such as halogen bonding, which are crucial in the design and control of crystal packing. Studies on polychlorinated biphenyls (PCBs) have shown that the chlorine atoms can engage in intermolecular interactions with water and other molecules. researchgate.netrepec.orgmdpi.com These interactions, including halogen bonds, play a significant role in the supramolecular assembly and can be harnessed to direct the formation of specific crystal structures with desired properties.

The biphenyl unit itself is known to engage in π-π stacking and C-H···π interactions, which are important for the stabilization of crystal lattices. researchgate.netnih.gov The interplay between these interactions and the halogen bonding involving the chloro substituent of this compound provides a powerful tool for crystal engineering. By carefully designing the molecular structure and crystallization conditions, it is possible to create materials with specific topologies and functionalities.

Application in Ligand Design for Catalysis

The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. nih.gov The steric hindrance around the pivotal C-C bond in ortho-substituted biphenyls can lead to atropisomerism, where the molecule exists as stable, non-interconverting enantiomers. wikipedia.org This property is fundamental to the development of many successful chiral ligands.

While this compound itself is not chiral, it can serve as a precursor for the synthesis of more complex, chiral biphenyl ligands. The ethynyl group provides a reactive handle for further functionalization, allowing for the introduction of coordinating groups such as phosphines, amines, or alcohols. The chloro substituent can influence the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the metal catalyst it coordinates to. nih.gov

Chiral Ligands for Asymmetric Synthesis Leveraging Biphenyl Chirality

The inherent axial chirality of the biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The rotational barrier around the aryl-aryl single bond, when appropriately substituted at the ortho positions, gives rise to stable, non-interconverting atropisomers. In the case of this compound, the chloro group at the 2-position contributes to this steric hindrance, facilitating the separation of its enantiomers. These enantiomerically pure biphenyls serve as a privileged backbone for the synthesis of a variety of chiral ligands. nih.govjst.go.jpnih.govchemrxiv.org

The functional groups on the biphenyl core can be readily transformed into coordinating moieties, such as phosphines, which are crucial for binding to metal centers. For instance, the chloro and ethynyl groups can be subjected to various chemical modifications to introduce phosphine (B1218219) groups, leading to the formation of bidentate or monodentate chiral phosphine ligands. nih.govjst.go.jp The precise spatial arrangement of these coordinating atoms, dictated by the biphenyl chirality, creates a chiral environment around the metal center, enabling high stereocontrol in catalytic reactions.

The development of adjustable axially chiral biphenyl ligands has demonstrated that modifying substituents at various positions on the biphenyl rings can significantly impact the reactivity and enantioselectivity of the resulting catalysts. nih.govchemrxiv.org The chloro and ethynyl groups on the this compound scaffold offer valuable handles for such modifications, allowing for the fine-tuning of the ligand's steric and electronic properties to suit specific asymmetric transformations.

Table 1: Examples of Chiral Ligands Derived from Substituted Biphenyl Scaffolds and Their Applications in Asymmetric Synthesis

| Ligand Type | Biphenyl Scaffold Features | Application in Asymmetric Synthesis | Reference |

| Diphosphine Ligands | Axially chiral with phosphine groups | Rhodium-catalyzed asymmetric hydrogenation | nih.govjst.go.jp |

| Phosphoramidite (B1245037) Ligands | Axially chiral with phosphoramidite moieties | Palladium-catalyzed asymmetric cycloadditions | nih.govchemrxiv.org |

| Biphenyldiol Ligands | Axially chiral with hydroxyl groups | Asymmetric additions of diethylzinc (B1219324) to aldehydes | nih.govchemrxiv.org |

Ligands for Transition Metal Catalysis (e.g., Palladium, Gold, Nickel)

The this compound scaffold is a valuable platform for developing ligands for a range of transition metal-catalyzed reactions. The ethynyl group is particularly significant as it can participate in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds. numberanalytics.comwikipedia.orgresearchgate.net This reaction, typically catalyzed by palladium and a copper co-catalyst, allows for the straightforward linkage of the biphenyl unit to other organic fragments, enabling the construction of complex and functional molecules. numberanalytics.comwikipedia.orgorganic-chemistry.org

The chloro group on the biphenyl ring also serves as a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Kumada couplings. nih.gov This dual reactivity of the chloro and ethynyl groups provides a modular approach to ligand synthesis. For example, one group can be used to anchor the ligand to a support or another molecular entity, while the other is modified to create the desired coordinating atom for the metal center.

Recent advancements have also explored the use of nickel and gold catalysts in Sonogashira-type couplings, expanding the repertoire of metals that can be employed with ligands derived from this scaffold. wikipedia.org The ability to coordinate with various transition metals like palladium, gold, and nickel makes these ligands highly versatile for a broad spectrum of catalytic transformations, including hydrogenations, cross-couplings, and cycloadditions. nih.govnih.govwikipedia.org

Table 2: Potential Applications of this compound in Transition Metal Catalysis

| Catalytic Reaction | Role of this compound | Transition Metal | Reference |

| Sonogashira Coupling | As a terminal alkyne substrate or precursor to a catalyst ligand. | Palladium, Copper, Nickel, Gold | numberanalytics.comwikipedia.orgresearchgate.netorganic-chemistry.org |

| Suzuki Coupling | As an aryl halide substrate for C-C bond formation. | Palladium | nih.gov |

| Asymmetric Hydrogenation | As a backbone for chiral phosphine ligands. | Rhodium | nih.govjst.go.jp |

| Asymmetric Cycloaddition | As a precursor to chiral phosphoramidite ligands. | Palladium | nih.govchemrxiv.org |

Exploration in Advanced Materials with Tailored Properties

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for the development of advanced materials with specific optical and electronic properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensing, imaging, and light-emitting devices. Molecules with restricted intramolecular rotation, such as those containing tetraphenylethylene (B103901) (TPE) units, are known to exhibit AIE. researchgate.netnih.gov

The this compound scaffold can be utilized to construct AIE-active compounds. The ethynyl group provides a convenient handle for introducing AIE-active moieties through reactions like the Sonogashira coupling. For instance, coupling with a halogenated TPE derivative can lead to the formation of a biphenyl-TPE conjugate. The bulky TPE group, combined with the non-planar biphenyl structure, would restrict intramolecular rotations in the aggregated state, leading to enhanced fluorescence emission. Furthermore, the synthesis of novel AIE fluorophores has been achieved by attaching various substituents to a core molecule, indicating that the chloro and ethynyl groups could be used to tune the AIE properties. koreascience.kr

Table 3: Hypothetical AIE-Active Compound Derived from this compound

| Compound Structure | Synthetic Strategy | Potential AIE Characteristics | Reference |

| Biphenyl-Tetraphenylethylene Conjugate | Sonogashira or Suzuki coupling of the biphenyl scaffold with a TPE derivative. | Strong fluorescence in the aggregated state, tunable emission wavelength. | researchgate.netnih.gov |

| Polymerized Biphenyl-ethynylene | Polymerization of the ethynyl group. | Extended conjugation leading to red-shifted emission and AIE behavior. | --- |

The design of chemosensors for the selective detection of ions and small molecules is a rapidly growing field of research. nih.govresearchgate.net The this compound scaffold possesses features that are advantageous for the construction of such sensors. The biphenyl unit can act as a recognition element, binding to specific analytes through non-covalent interactions. The ethynyl group is a versatile functional group that can be used to attach a signaling unit, such as a fluorophore or a chromophore.

For example, a fluorescent chemosensor could be designed by coupling a fluorescent dye to the ethynyl group of the biphenyl scaffold. Upon binding of an analyte to the biphenyl recognition site, a change in the fluorescence properties of the dye could be observed, such as an increase or decrease in intensity (turn-on or turn-off) or a shift in the emission wavelength. The chloro group can be further modified to enhance selectivity or to immobilize the sensor on a solid support. The development of fluorescent probes based on aggregation-induced emission also presents a promising avenue for creating highly sensitive chemosensors. researchgate.net

Table 4: Conceptual Design of a Chemosensor Based on this compound

| Sensor Component | Function | Analyte Detection Mechanism | Reference |

| Biphenyl Unit | Recognition Site | Selective binding of the target analyte. | nih.govresearchgate.net |

| Ethynyl Group | Linker | Covalent attachment of a signaling unit. | --- |

| Fluorophore/Chromophore | Signaling Unit | Change in optical properties upon analyte binding. | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues in 2 Chloro 4 Ethynyl 1,1 Biphenyl Chemistry

Greener Pathways: The Next Generation of Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-Chloro-4-ethynyl-1,1'-biphenyl, future research will likely focus on moving away from traditional, often harsh, synthetic protocols towards more sustainable alternatives.

Flow Chemistry: Continuous flow chemistry offers a promising avenue for the synthesis of this compound and its derivatives. This technology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. The modular nature of flow reactors allows for the seamless integration of multiple synthetic steps, potentially enabling a continuous process from simple precursors to the final product. For instance, a flow system could be designed to first perform a Suzuki-Miyaura coupling to create the biphenyl (B1667301) core, followed by a Sonogashira coupling to introduce the ethynyl (B1212043) group, all within a single, automated sequence.

Solvent-Free Reactions: Eliminating or reducing the use of hazardous organic solvents is a key principle of green chemistry. Solid-state and mechanochemical methods, such as ball milling, present viable solvent-free alternatives for the synthesis of biphenyl compounds. nih.govrsc.org These techniques can lead to shorter reaction times, reduced waste, and sometimes even different reactivity compared to solution-phase synthesis. nih.govrsc.org Research into the mechanochemical synthesis of this compound could unlock more sustainable and scalable production routes.

Nature as a Muse: Bio-Inspired Chemistry and Bioconjugation

The integration of synthetic molecules with biological systems opens up exciting possibilities in diagnostics, therapeutics, and materials science. The unique functionalities of this compound make it a candidate for bio-inspired chemical transformations and bioconjugation strategies.

Bio-inspired Transformations: While direct enzymatic transformations of this compound have not been extensively studied, the broader class of biphenyl compounds is known to undergo enzymatic degradation by microorganisms. nih.gov The presence of the chlorine atom can influence the rate and regioselectivity of such transformations. nih.gov Future research could explore the use of isolated enzymes or whole-cell systems to perform selective modifications on the biphenyl core, potentially leading to novel, biologically active derivatives. For example, glycosyltransferases could be employed to attach sugar moieties to the biphenyl structure, a common strategy in nature to modulate the solubility and bioactivity of molecules. rsc.org

Bioconjugation Strategies: The terminal alkyne (ethynyl) group is a particularly valuable handle for bioconjugation. It can readily participate in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of this compound to a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids. Such bioconjugates could be used as probes to study biological processes, as targeted drug delivery systems, or as building blocks for self-assembling biomaterials.

Building the Future: Integration into Hybrid Material Systems

The combination of organic and inorganic components at the molecular level can lead to hybrid materials with synergistic and often unprecedented properties. The rigid biphenyl scaffold and the versatile ethynyl and chloro functionalities of this compound make it an attractive building block for such systems.

The ethynyl group can be polymerized or used in cross-coupling reactions to create extended conjugated systems, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine atom can be used to tune the electronic properties of the resulting materials or as a site for further functionalization.

By incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), it is possible to create porous materials with tailored properties for applications in gas storage, separation, and catalysis. The biphenyl unit can act as a rigid linker, while the ethynyl and chloro groups can be used to modify the pore environment and introduce specific functionalities.

Designing from the Ground Up: Advanced Computational Design

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and materials. In silico methods can be used to predict the properties of this compound and to guide the design of new derivatives with desired functionalities. rsc.org

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, geometry, and reactivity of this compound. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to predict the compound's behavior in electronic devices and its susceptibility to oxidation or reduction. DFT can also be used to model the interaction of the molecule with other species, which is crucial for understanding its role in catalysis and self-assembly processes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or as part of a larger material. This can provide information about its conformational preferences, its diffusion properties, and its interactions with surrounding molecules. For example, MD simulations could be used to model the self-assembly of this compound derivatives into liquid crystalline phases or their incorporation into lipid bilayers.

Pushing the Boundaries: Novel Reactivity and Unprecedented Transformations

The exploration of new chemical reactions and the discovery of unprecedented transformations are driving forces in chemical synthesis. The unique combination of a chloro-substituted biphenyl and a terminal alkyne in this compound offers fertile ground for discovering novel reactivity patterns.

The interplay between the chloro and ethynyl groups could lead to interesting and potentially unexpected reactivity. For example, the chlorine atom could influence the regioselectivity of additions to the alkyne or participate in novel cyclization reactions. The development of new catalytic systems could enable transformations that are not possible with existing methods.

Furthermore, the rigid and sterically defined nature of the biphenyl scaffold could be exploited to control the stereochemistry of reactions occurring at the ethynyl group. This could lead to the development of new methods for the asymmetric synthesis of complex molecules. The investigation of cascade reactions, where multiple bonds are formed in a single operation, initiated by the functional groups of this compound, is another promising area of research. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.